(1E,4E)-1,5-bis(3,4-dihydro-2H-quinolin-1-yl)penta-1,4-dien-3-one
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Overview
Description
(1E,4E)-1,5-bis(3,4-dihydro-2H-quinolin-1-yl)penta-1,4-dien-3-one is an organic compound that features two quinoline moieties connected by a conjugated penta-1,4-dien-3-one linker. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-1,5-bis(3,4-dihydro-2H-quinolin-1-yl)penta-1,4-dien-3-one typically involves the condensation of appropriate quinoline derivatives with a suitable penta-1,4-dien-3-one precursor. Common synthetic routes may include:
Aldol Condensation: Using base-catalyzed aldol condensation to form the conjugated dienone system.
Michael Addition: Employing Michael addition reactions to introduce the quinoline moieties.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1E,4E)-1,5-bis(3,4-dihydro-2H-quinolin-1-yl)penta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents.
Reduction: Reduction of the conjugated dienone system to form saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce saturated penta-1,4-dien-3-one derivatives.
Scientific Research Applications
Chemistry
Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.
Organic Synthesis: Serving as intermediates in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Quinoline derivatives exhibit antimicrobial properties.
Anticancer Agents: Some compounds show potential as anticancer agents.
Medicine
Drug Development: Quinoline-based compounds are explored for their therapeutic potential in treating various diseases.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of (1E,4E)-1,5-bis(3,4-dihydro-2H-quinolin-1-yl)penta-1,4-dien-3-one involves interactions with molecular targets such as enzymes, receptors, or DNA. The specific pathways depend on the biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure with diverse biological activities.
Isoquinoline: Similar to quinoline but with a different nitrogen position.
Quinazoline: Another nitrogen-containing heterocycle with biological relevance.
Uniqueness
(1E,4E)-1,5-bis(3,4-dihydro-2H-quinolin-1-yl)penta-1,4-dien-3-one is unique due to its conjugated dienone linker and dual quinoline moieties, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1E,4E)-1,5-bis(3,4-dihydro-2H-quinolin-1-yl)penta-1,4-dien-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c26-21(13-17-24-15-5-9-19-7-1-3-11-22(19)24)14-18-25-16-6-10-20-8-2-4-12-23(20)25/h1-4,7-8,11-14,17-18H,5-6,9-10,15-16H2/b17-13+,18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIGFXRPYGSLHX-HBKJEHTGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C=CC(=O)C=CN3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C2C1)/C=C/C(=O)/C=C/N3C4=CC=CC=C4CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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